molecular formula C11H16O B14716797 (4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one CAS No. 22844-34-4

(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one

Cat. No.: B14716797
CAS No.: 22844-34-4
M. Wt: 164.24 g/mol
InChI Key: DSFKRIMLDLUFOE-ONGXEEELSA-N
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Description

(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one is a complex organic compound with a unique structure It is a derivative of naphthalene, characterized by the presence of a hexahydro ring system and a methyl group at the 4a position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the Diels-Alder reaction, where a diene and a dienophile react under specific conditions to form the desired product. The reaction is often carried out in the presence of a chiral oxazaborolidinium cation, which helps in achieving high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of fragrances and other specialty chemicals

Mechanism of Action

The mechanism of action of (4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,8aS)-4a-Methyl-4a,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one is unique due to its specific stereochemistry and the presence of a methyl group at the 4a position

Properties

CAS No.

22844-34-4

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(4aR,8aS)-4a-methyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one

InChI

InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h5,7,9H,2-4,6,8H2,1H3/t9-,11-/m0/s1

InChI Key

DSFKRIMLDLUFOE-ONGXEEELSA-N

Isomeric SMILES

C[C@@]12CCCC[C@H]1CC(=O)C=C2

Canonical SMILES

CC12CCCCC1CC(=O)C=C2

Origin of Product

United States

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